molecular formula C16H13NO2S B13883200 Methyl 2-(1-benzothiophen-3-ylamino)benzoate

Methyl 2-(1-benzothiophen-3-ylamino)benzoate

Cat. No.: B13883200
M. Wt: 283.3 g/mol
InChI Key: SOGGCIRHDVMUPX-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzothiophen-3-ylamino)benzoate is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-(1-benzothiophen-3-ylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzothiophene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol to yield the final product .

Chemical Reactions Analysis

Methyl 2-(1-benzothiophen-3-ylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

Methyl 2-(1-benzothiophen-3-ylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzothiophen-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Methyl 2-(1-benzothiophen-3-ylamino)benzoate can be compared with other benzothiophene derivatives such as:

These compounds share a common benzothiophene core but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester and amino functional groups, which contribute to its distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

methyl 2-(1-benzothiophen-3-ylamino)benzoate

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)12-7-2-4-8-13(12)17-14-10-20-15-9-5-3-6-11(14)15/h2-10,17H,1H3

InChI Key

SOGGCIRHDVMUPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CSC3=CC=CC=C32

Origin of Product

United States

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